molecular formula C8H10FN B133924 4-Fluoro-3,5-dimethylaniline CAS No. 1840-27-3

4-Fluoro-3,5-dimethylaniline

Cat. No.: B133924
CAS No.: 1840-27-3
M. Wt: 139.17 g/mol
InChI Key: IGNFILTZSIUWBS-UHFFFAOYSA-N
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Description

Position of 4-Fluoro-3,5-dimethylaniline within Fluorinated Aromatic Amines Research

Fluorinated aromatic amines are a cornerstone in the development of new materials and bioactive molecules. The introduction of fluorine into an aromatic amine structure can significantly alter its physical, chemical, and biological properties. These alterations often lead to enhanced thermal stability, increased lipophilicity, and modified metabolic pathways, which are desirable traits in pharmaceuticals and agrochemicals.

This compound serves as a specific example within this class, allowing researchers to study the combined electronic and steric effects of a fluorine atom positioned para to the amino group, with two adjacent methyl groups. This substitution pattern provides a unique model for investigating structure-activity relationships in more complex molecules. While research specifically focused on this compound is not extensive, its utility is recognized in the synthesis of more complex fluoroaromatics. guidechem.com

Historical Context of Research on this compound

The synthesis of fluorinated organic compounds has a rich history, with early methods often requiring harsh reaction conditions. The preparation of this compound can be traced back to research in the mid-20th century. A notable early report on the synthesis of this and related compounds appeared in the Journal of the Chemical Society in 1963 by G. Valkanas. chemicalbook.com This research laid the groundwork for the preparation of various fluorinated aromatic amines, contributing to the expanding toolkit of synthetic organic chemists. The synthetic route described involved a multi-step process starting from 2,6-Dimethylfluorobenzene. chemicalbook.com

Current Research Landscape and Future Trajectories for this compound

The current research landscape for this compound appears to be centered on its use as a chemical intermediate. While direct applications in medicinal chemistry or materials science are not widely reported in academic literature, its role as a building block in the synthesis of other fluoroaromatics remains relevant. guidechem.com

Future research trajectories for this compound will likely be dictated by the demand for novel fluorinated molecules in various fields. As the quest for new drugs, agrochemicals, and high-performance materials continues, the need for specialized building blocks like this compound may lead to new investigations into its reactivity and potential applications. Further studies could explore its use in the development of novel catalysts, liquid crystals, or as a scaffold for combinatorial chemistry libraries.

Physicochemical Properties of this compound

PropertyValue
CAS Number 1840-27-3
Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
Appearance Not specified in available results
Melting Point Not specified in available results
Boiling Point Not specified in available results
Solubility Very slightly soluble in water (0.71 g/L at 25 °C) guidechem.com

Computed Physicochemical Properties

PropertyValue
XLogP3-AA 2.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Exact Mass 139.079727485
Monoisotopic Mass 139.079727485
Topological Polar Surface Area 26 Ų
Heavy Atom Count 10

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNFILTZSIUWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598112
Record name 4-Fluoro-3,5-dimethylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1840-27-3
Record name 4-Fluoro-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1840-27-3
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Synthetic Methodologies and Preparative Routes for 4 Fluoro 3,5 Dimethylaniline

Established Synthetic Pathways to 4-Fluoro-3,5-dimethylaniline

Traditional syntheses of this compound rely on well-documented reactions that provide reliable access to the target molecule. These methods are broadly categorized into two main approaches: the diazotization and subsequent fluorination of a corresponding aniline (B41778) precursor, and the chemical modification of a starting fluorobenzene (B45895) derivative.

Methods Involving Diazotization and Fluorination of Precursor Anilines

A cornerstone in the synthesis of fluoroaromatic compounds is the Balz-Schiemann reaction and related diazotization-fluorination sequences. cas.cnthieme-connect.de This strategy begins with the diazotization of an aromatic amine, in this case, 3,5-dimethylaniline (B87155), to form a diazonium salt. This intermediate is then subjected to fluorination, where the diazonium group is replaced by a fluorine atom. thieme-connect.de

A common procedure involves dissolving 3,5-dimethylaniline in anhydrous hydrogen fluoride (B91410). google.com The resulting solution is then treated with a nitrosating agent, such as sodium nitrite (B80452), at low temperatures (typically between -5 and +5 °C) to generate the diazonium fluoride salt in situ. thieme-connect.degoogle.com Subsequent thermal decomposition of this salt, often by gradual heating, leads to the formation of the desired this compound. thieme-connect.de This method is advantageous as it often proceeds with high yield and purity, minimizing the formation of impurities and reducing the generation of acidic wastewater compared to older techniques involving the isolation of diazonium fluoroborate salts. google.com

Variations of this method exist, such as performing the diazotization in the presence of triethylamine-hydrogen fluoride (Et3N-3HF) and using ultrasound to facilitate the reaction. google.com While effective for various dimethylaniline isomers, the formation of tarry by-products can sometimes be an issue. google.com

Table 1: Representative Diazotization and Fluorination Conditions

PrecursorReagentsSolventTemperature (°C)Key StepsRef.
3,5-DimethylanilineSodium NitriteAnhydrous Hydrogen Fluoride0-20 (salt formation), -5 to 15 (diazotization), 40-60 (decomposition)1. Formation of HF salt. 2. Diazotization. 3. Thermal decomposition. google.com
2,5-DimethylanilineSodium NitriteEt3N-3HFNot specifiedDiazotization with ultrasound assistance. google.com

Approaches from Substituted Fluorobenzenes

An alternative strategy for synthesizing this compound involves starting with a fluorobenzene ring that already bears the fluorine atom at the desired position and subsequently introducing the amino group. A logical precursor for this approach would be 1-fluoro-3,5-dimethyl-4-nitrobenzene. The synthesis would then proceed via the reduction of the nitro group to an amine. This reduction is a standard transformation in organic synthesis and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H2 gas and a palladium catalyst) or metal-acid combinations (e.g., tin or iron in hydrochloric acid).

While specific examples detailing the synthesis of this compound from a substituted fluorobenzene are less common in the provided literature, the general principle is well-established. For instance, the reverse process, the amination of a fluoronitrobenzene, is a known reaction, highlighting the feasibility of manipulating functional groups on a pre-fluorinated aromatic ring. researchgate.net

Novel and Green Synthetic Approaches for this compound

In recent years, a significant push towards developing more environmentally friendly and efficient chemical processes has influenced the synthesis of fluoroaromatics. cas.cn These efforts focus on improving selectivity, reducing waste, and utilizing safer reagents.

Development of Efficient and Selective Fluorination Techniques for Fluoroaromatics utilizing this compound as an intermediate or target

The development of new fluorinating agents and catalytic systems is a key area of research. researchgate.net Electrophilic fluorinating reagents like Selectfluor (F-TEDA-BF4) have shown effectiveness in the fluorination of electron-rich aromatic compounds, sometimes even in aqueous media, which is considered a green solvent. researchgate.net While direct application to produce this compound from 3,5-dimethylaniline might face challenges with regioselectivity, these reagents are crucial in the broader context of synthesizing complex fluoroaromatics where this aniline might be an intermediate. researchgate.net

Research has also focused on palladium-catalyzed C-H bond fluorination, a cutting-edge technique that avoids the need for pre-functionalized starting materials. cas.cn This approach, however, is still under development and can be challenging. cas.cn The continuous improvement of reagents and reaction conditions, such as using continuous flow reactors for reactions with fluorine gas, aims to make direct fluorination more accessible and safer for manufacturing. ucd.ie

Catalytic Synthesis Innovations for this compound Precursors

Innovations in catalytic systems are also vital for the synthesis of the precursors to this compound. For example, the synthesis of N,N-dimethylaniline derivatives, which are structurally related, has been achieved with high efficiency using dimethyl carbonate as a green methylating agent in the presence of onium salt catalysts. researchgate.net Such catalytic systems could potentially be adapted for the synthesis of precursors to this compound.

Furthermore, the selective hydrogenation of fluorinated arenes to produce fluorinated cyclohexane (B81311) derivatives is being explored using rhodium nanoparticles on modified silica (B1680970) supports. rsc.org While this produces saturated rings, the underlying principles of developing highly selective and recyclable catalysts are applicable to the synthesis of fluoroaromatic precursors.

Preparation of Deuterated or Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled compounds, particularly deuterated ones, is essential for studying reaction mechanisms and understanding metabolic pathways of related drugs. nih.gov Deuteration can decrease the rate of metabolism, as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov

While a specific protocol for the deuteration of this compound was not found, general methods for deuteration of anilines and related aromatic compounds can be applied. One approach involves photocatalysis using heavy water (D2O) as the deuterium (B1214612) source. google.com Another method involves H-D exchange using a catalyst like palladium on carbon (Pd/C) in a D2O medium, sometimes at elevated temperatures. nih.gov For example, a mixed Pd/C-Pt/C catalyst system has been used for the deuteration of 5-methylpyridin-2-amine. nih.gov Such a method could potentially be adapted to introduce deuterium atoms onto the aromatic ring or methyl groups of this compound or its precursors.

Reaction Chemistry and Derivatization Strategies of 4 Fluoro 3,5 Dimethylaniline

Transformations Involving the Amino Functionality of 4-Fluoro-3,5-dimethylaniline

The amino group (-NH2) of this compound is a primary site for a range of chemical reactions, including the formation of amides and Schiff bases, as well as alkylation and acylation. These transformations are fundamental in synthesizing a wide array of derivatives.

Amidation and Schiff Base Formation with this compound Derivatives

Amidation: The reaction of this compound with acylating agents, such as acid chlorides or anhydrides, leads to the formation of amides. For instance, the reaction with bromoacetyl bromide in the presence of a base like sodium carbonate yields N-(4-fluoro-3,5-dimethylphenyl)-2-bromoacetamide. researchgate.net This reaction proceeds by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. globalscientificjournal.com The resulting amides are often stable, crystalline solids and serve as important intermediates in the synthesis of more complex molecules. globalscientificjournal.com

Schiff Base Formation: Schiff bases, or imines, are formed through the condensation reaction of this compound with aldehydes or ketones. This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. uodiyala.edu.iqresearchgate.net These reactions are often catalyzed by an acid or a base and can be carried out under various conditions, including conventional heating, microwave irradiation, or even solvent-free grinding methods. researchgate.netsemanticscholar.org The formation of Schiff bases is a reversible reaction, and the stability of the resulting imine can be influenced by the electronic and steric properties of both the aniline (B41778) and the carbonyl compound. researchgate.net

Reactant 1Reactant 2Product TypeReaction Condition
This compoundBromoacetyl bromideAmideSodium carbonate solution researchgate.net
This compoundSubstituted benzaldehydesSchiff BaseMicrowave irradiation or grinding semanticscholar.org
5-Fluoro-2,3,3-trimethyl-3H-indoleSubstituted anilinesSchiff BaseCondensation reaction uodiyala.edu.iq

Alkylation and Acylation Reactions of this compound

Alkylation: The amino group of this compound can undergo alkylation, where one or both hydrogen atoms are replaced by alkyl groups. This can be achieved using various alkylating agents, such as alkyl halides. The reaction of anilines with methanol (B129727) in the presence of a catalyst is a common industrial method for producing N,N-dimethylated anilines. alfa-chemistry.com This process can be carried out in either a liquid or gas phase, with the gas-phase method often offering advantages in terms of continuous operation and higher yields. alfa-chemistry.com

Acylation: Acylation is a process of introducing an acyl group (R-C=O) into a compound. For anilines, this typically involves the reaction of the amino group with an acylating agent like an acid chloride or anhydride (B1165640). A classic example is the Friedel-Crafts acylation, which, while typically associated with aromatic ring substitution, can also occur at the amino group under certain conditions. libretexts.org However, the amino group's basicity can lead to complex formation with the Lewis acid catalyst, often deactivating the ring towards further electrophilic substitution. researchgate.net A more direct acylation of the amino group can be achieved without a Lewis acid catalyst, for example, by reacting 3,5-dimethylaniline (B87155) with acetic anhydride to form N-(3,5-dimethylphenyl)acetamide. researchgate.net

Reaction TypeReagentsCatalystKey Features
N-AlkylationAniline, MethanolSulfuric acid / AluminaIndustrial production of N,N-dimethylaniline, can be liquid or gas phase. alfa-chemistry.com
N-Acylation3,5-Dimethylaniline, Acetic AnhydrideNone specifiedDirect acylation of the amino group. researchgate.net
Friedel-Crafts AcylationAromatic compound, Acyl chloride/anhydrideLewis Acid (e.g., AlCl3)Introduces an acyl group to the aromatic ring. libretexts.org

Aromatic Substitution Reactions of this compound

The aromatic ring of this compound is susceptible to substitution reactions, influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns and Regioselectivity on this compound

In electrophilic aromatic substitution (EAS) reactions, the amino group is a powerful activating group and an ortho-, para-director. The two methyl groups are also activating and ortho-, para-directing. Conversely, the fluorine atom is a deactivating group but is also an ortho-, para-director. masterorganicchemistry.com The combined effect of these substituents directs incoming electrophiles primarily to the positions ortho to the amino group (positions 2 and 6, which are blocked by the methyl groups) and para to the amino group (position 4, which is occupied by the fluorine atom). Therefore, electrophilic substitution is expected to occur at the remaining open ortho position to the fluorine and meta to the amino group. The activating effect of the amino and methyl groups generally outweighs the deactivating effect of the fluorine, making the ring more reactive towards electrophiles than benzene (B151609) itself. masterorganicchemistry.com

Nucleophilic Aromatic Substitution at the Fluorine Position in Derivatives of this compound

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub In this compound, the fluorine atom is the leaving group. While the amino group is electron-donating, its conversion to a derivative, such as a nitro group through oxidation and subsequent reactions, could activate the ring towards SNAr. The presence of the electron-donating methyl groups, however, would still disfavor this reaction. For SNAr to occur at the fluorine position, the aniline derivative would likely need to be modified to include strong electron-withdrawing groups on the ring. researchgate.net

Formation of Heterocyclic Systems Incorporating the this compound Scaffold

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it can be used in the synthesis of isatin (B1672199) derivatives. google.com The synthesis can involve a two-step process where the aniline derivative first reacts with hydroxylamine (B1172632) and trihalogen acetaldehyde (B116499) under acidic conditions to form an N-substituted phenyl-2-(hydroxyimino)acetamide. This intermediate then undergoes cyclization in the presence of a strong acid or a Lewis acid catalyst to yield the isatin derivative. google.com Another example includes the one-pot synthesis of 1,2,3,4-tetrafluoroacridines from the reaction of pentafluorobenzaldehyde (B1199891) with anilines, including 3,5-dimethylaniline. rsc.org Furthermore, derivatives of this compound can be utilized in multi-component reactions to construct complex heterocyclic systems, such as the synthesis of unsymmetrical oxindoles via a Friedel–Crafts type reaction involving isatins and indandione. nih.gov

Heterocyclic SystemStarting MaterialsKey Reaction Type
Isatin DerivativesAniline derivatives, hydroxylamine, trihalogen acetaldehydeCondensation and Cyclization google.com
1,2,3,4-TetrafluoroacridinesPentafluorobenzaldehyde, AnilinesOne-pot synthesis rsc.org
Unsymmetrical OxindolesIsatins, N,N-dimethylaniline, 1,3-indandioneThree-component Friedel-Crafts type reaction nih.gov
Thiazolidine-2,4-dione derivativesThiazolidine-2,4-dione, n-alkoxy benzaldehydeKnoevenagel condensation jmchemsci.com

Oxidative and Reductive Transformations of this compound Derivatives

The chemical reactivity of this compound allows for a variety of oxidative and reductive transformations, leading to the synthesis of a diverse range of derivatives. These reactions are fundamental in modifying the electronic and structural properties of the parent molecule, enabling its use in various chemical applications.

Oxidative Transformations: Synthesis of Azo Compounds

A significant oxidative transformation of arylamines, including derivatives of this compound, is their conversion to azo compounds. This process typically involves diazotization of the primary amine followed by coupling with an electron-rich aromatic compound. Azo dyes are a prominent class of compounds known for their vibrant colors and have been extensively studied for their applications in various fields. unb.camdpi.com

The general method for synthesizing azo compounds from anilines involves a two-step reaction. The first step is the formation of a diazonium salt from the aniline derivative. This is followed by a coupling reaction with another aromatic compound. unb.ca While direct examples of azo dye synthesis starting specifically from this compound are not prevalent in the provided literature, the general reactivity of anilines suggests its capability to undergo such transformations. For instance, a general and efficient method for the synthesis of both symmetric and asymmetric aromatic azo compounds involves the reduction of nitro compounds and the oxidation of substituted anilines without the need for a metal catalyst in a basic medium. researchgate.net

Table 1: General Scheme for Azo Dye Synthesis from Anilines

StepReactionDescription
1 DiazotizationThe primary aromatic amine reacts with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.
2 Azo CouplingThe diazonium salt then acts as an electrophile and reacts with an activated aromatic ring (the coupling component), such as another aniline or a phenol, to form the azo compound.

This table outlines the general two-step process for the synthesis of azo dyes from aromatic amines.

Reductive Transformations: Formation of Amines from Nitro Derivatives

The reduction of nitroaromatics is a fundamental transformation in organic synthesis, providing a reliable route to the corresponding anilines. organic-chemistry.org Derivatives of this compound can be functionalized with nitro groups, which can then be subsequently reduced. For example, the nitration of p-fluoroaniline is a known procedure to produce 4-fluoro-3-nitroaniline. google.com A similar nitration could be envisioned for this compound, followed by reduction.

Various methods are available for the reduction of aromatic nitro compounds. These include catalytic hydrogenation using transition metal catalysts like Pd/C, or chemical reduction using reagents such as reduced iron in the presence of an acid. google.com A metal-free reduction of nitroaromatics can also be achieved using reagents like tetrahydroxydiboron (B82485) in water. organic-chemistry.org The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org

Table 2: Common Reagents for the Reduction of Nitroarenes to Anilines

Reagent/SystemConditionsNotes
Reduced Iron/Acid (e.g., HCl, Acetic Acid)Typically in a protic solventA classic and cost-effective method. google.com
Catalytic Hydrogenation (e.g., Pd/C, PtO₂)H₂ gas, various pressures and solventsGenerally high-yielding and clean. google.com
Tin(II) Chloride (SnCl₂)Acidic conditionsA common laboratory-scale method.
Sodium Sulfide (Na₂S) or PolysulfidesOften used for selective reduction of one nitro group in dinitro compounds.Can offer different selectivity compared to other methods. google.com
TetrahydroxydiboronMetal-free, often in waterRepresents a more environmentally benign approach. organic-chemistry.org

This table summarizes several common methods employed for the reduction of aromatic nitro compounds to their corresponding anilines.

Advanced Spectroscopic and Spectrometric Characterization of 4 Fluoro 3,5 Dimethylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Fluoro-3,5-dimethylaniline

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete structural map can be assembled.

¹H NMR Analysis: The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically equivalent and are expected to appear as a single signal. This signal would be a doublet due to coupling with the adjacent fluorine atom.

Methyl Protons (-CH₃): The six protons from the two equivalent methyl groups at positions 3 and 5 would yield a sharp singlet.

Amine Protons (-NH₂): The two protons of the amino group will typically appear as a broad singlet.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (C2-H, C6-H) ~6.4-6.6 d
Methyl (C3-CH₃, C5-CH₃) ~2.1-2.3 s
Amine (-NH₂) ~3.5-4.0 br s

Note: Predicted values are based on analogous compounds like 3,5-dimethylaniline (B87155) and 4-fluoroaniline (B128567).

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

C-F Carbon (C-4): The carbon atom directly bonded to the fluorine will exhibit a large coupling constant (¹JCF) and appear as a doublet. Its chemical shift will be significantly influenced by the high electronegativity of fluorine.

Amine-bearing Carbon (C-1): This carbon's chemical shift is influenced by the electron-donating amino group.

Methyl-bearing Carbons (C-3, C-5): These two carbons are equivalent and will show a single signal, likely split by two-bond coupling to fluorine (²JCF).

Aromatic CH Carbons (C-2, C-6): These equivalent carbons will appear as a single peak, also potentially showing a smaller C-F coupling.

Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C1 ~145-148 d
C2, C6 ~112-115 d
C3, C5 ~125-128 d
C4 ~155-158 d
-CH₃ ~18-20 s or q

Note: Predicted values are based on analogous compounds. The multiplicity of the methyl carbon could be a quartet due to one-bond C-H coupling.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. google.com The chemical shift of fluorine is very sensitive to its electronic environment, making it a powerful probe for structural confirmation. google.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom. This signal's multiplicity will be determined by its coupling to neighboring protons. It is expected to appear as a triplet due to coupling with the two equivalent ortho protons (H-2 and H-6). The chemical shift would be in the typical range for aromatic C-F bonds.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), is used to identify the functional groups and probe the molecular vibrations of a compound.

Detailed experimental FT-IR and FT-Raman spectra for this compound are not widely published. However, the expected vibrational modes can be predicted by analyzing the spectra of related compounds like 4-fluoroaniline and 3,5-dimethylaniline.

Key Expected Vibrational Bands:

N-H Vibrations: The amino group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The N-H bending (scissoring) mode is expected around 1600-1630 cm⁻¹.

Aromatic Ring Vibrations: C-H stretching vibrations on the aromatic ring are anticipated above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region.

C-F Vibrations: The C-F stretching vibration is a strong indicator of fluorination and is expected to produce a strong absorption band in the FT-IR spectrum, typically in the 1200-1270 cm⁻¹ region.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching modes of the methyl groups will be present in the 2850-3000 cm⁻¹ range.

Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Asymmetric Stretch ~3450-3480 Medium Weak
N-H Symmetric Stretch ~3360-3390 Medium Weak
Aromatic C-H Stretch ~3030-3080 Medium Strong
Methyl C-H Stretch ~2850-3000 Medium-Strong Medium-Strong
C=C Ring Stretch ~1580-1620 Strong Strong
N-H Bend ~1600-1630 Strong Medium
C-F Stretch ~1200-1270 Very Strong Weak

Note: These are predicted values based on characteristic group frequencies and data from analogous molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies of this compound

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and excited-state properties of molecules.

The UV-Vis absorption spectrum of this compound is expected to be characterized by π → π* electronic transitions within the substituted benzene ring. In comparison to aniline (B41778), the presence of two electron-donating methyl groups and the electron-withdrawing (by induction) but π-donating (by resonance) fluorine atom will influence the energy of these transitions. The absorption spectrum of N,N-dimethylaniline in cyclohexane (B81311) shows a maximum absorption at 251 nm. Studies on 3,5-dimethylaniline also show absorption in the ultraviolet region. It is anticipated that this compound will exhibit two main absorption bands, similar to other substituted anilines, corresponding to transitions to different excited singlet states. The combination of substituents would likely cause a shift in the absorption maxima relative to the parent aniline molecule.

The photophysical behavior of this compound can be inferred from studies on related fluoroanilines. For instance, investigations into o-fluoroaniline reveal complex excited-state relaxation dynamics following UV excitation. After being excited to the S₁ state, molecules can undergo processes like intramolecular vibrational redistribution (IVR) and intersystem crossing (ISC) to a triplet state. These processes occur on timescales ranging from femtoseconds to nanoseconds.

The fluorescence of substituted anilines can be sensitive to the polarity of their environment. In some cases, molecules can exhibit dual fluorescence from a locally excited (LE) state and a twisted intramolecular charge-transfer (ICT) state. While this is prominent in molecules like DMABN, the specific geometry and electronic nature of the substituents on this compound would determine if such an ICT state is accessible and emissive. The fluorine substituent, along with the methyl groups, will modulate the electron density of the aromatic ring and the amino group, thereby influencing the energies of the excited states and the pathways for radiative (fluorescence) and non-radiative decay.

Mass Spectrometry Techniques (LC-MS, UPLC-MS) for Purity and Structural Confirmation of this compound in Research

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) and ultra-high-performance liquid chromatography (UPLC-MS), stands as a cornerstone for the analysis of synthetic compounds in research and development. For this compound, these techniques are indispensable for verifying its molecular identity, assessing its purity, and confirming its structure, especially when it is utilized as an intermediate in the synthesis of more complex molecules.

In typical LC-MS or UPLC-MS workflows, the sample is first introduced into the liquid chromatograph, where it is separated from impurities and byproducts. The eluent from the chromatography column then enters the mass spectrometer's ion source. For aniline derivatives like this compound, soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed. These methods are preferred for their ability to generate intact molecular ions, which is crucial for molecular weight determination.

The molecular weight of this compound is 139.17 g/mol . nih.gov In positive ion mode ESI-MS, the compound is expected to readily protonate to form the molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 140.1. High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, confirming the elemental composition. The calculated exact mass of the [M+H]⁺ ion for C₈H₁₁FN⁺ is 140.0870, a value that can be experimentally verified to a high degree of accuracy. nih.gov

The purity of a this compound sample can be effectively determined by analyzing the LC or UPLC chromatogram. The area under the peak corresponding to the compound, relative to the total area of all peaks, provides a quantitative measure of its purity. The high separation efficiency of UPLC allows for the detection and quantification of even trace-level impurities.

Structural confirmation is further enhanced by tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. While specific experimental fragmentation data for this compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of similar aromatic amines and halogenated compounds.

For instance, studies on related halogenated dimethylanilines show characteristic fragmentation patterns. scispace.com A likely fragmentation pathway for the [M+H]⁺ ion of this compound would involve the loss of small neutral molecules. A common fragmentation for anilines is the loss of a methyl radical (•CH₃) from the dimethylamino group, which would result in a fragment ion. Another possibility is the cleavage of the aromatic ring or loss of the fluorine atom.

The following table summarizes the expected key mass spectrometric data for this compound and its potential fragments in a positive ion mode analysis.

Ion DescriptionProposed Structure / FormulaCalculated m/z
Protonated Molecular Ion[C₈H₁₀FN + H]⁺140.09
Fragment 1 (Loss of CH₃)[C₇H₈FN]⁺125.06
Fragment 2 (Loss of NH₃)[C₈H₇F]⁺122.05
Fragment 3 (Loss of HF)[C₈H₁₀N]⁺120.08

This table is illustrative and based on general fragmentation principles of similar molecules.

In research settings where this compound is used as a building block for more complex molecules, LC-MS and UPLC-MS are routinely used to monitor the progress of reactions and to characterize the final products. lookchem.com The presence of the isotopic signature of other halogens, such as chlorine or bromine, if they are part of the synthesized derivative, can also be readily identified by mass spectrometry. vulcanchem.com The combination of retention time from the chromatography and the mass-to-charge ratio and fragmentation pattern from the mass spectrometry provides a high level of confidence in the structural assignment and purity assessment of this compound and its derivatives.

Computational Chemistry and Theoretical Modeling of 4 Fluoro 3,5 Dimethylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity of 4-Fluoro-3,5-dimethylaniline

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of this compound. These theoretical methods allow for the detailed examination of the molecule's behavior at the atomic and molecular levels.

Density Functional Theory (DFT) and Ab Initio Approaches Applied to this compound

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of aniline (B41778) derivatives, including this compound. tci-thaijo.orgtci-thaijo.org This method provides a robust theoretical framework for deriving quantum chemical properties. tci-thaijo.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular structure and predict various chemical descriptors. tci-thaijo.orgthaiscience.info These calculations have been shown to have excellent agreement with experimental results for related molecules. tci-thaijo.org

Ab initio methods, which are calculations based on first principles without empirical data, have also been applied to study aniline derivatives. tandfonline.comdntb.gov.ua For instance, Hartree-Fock (HF) calculations with basis sets like 6-31G(d) are used to determine molecular geometries and other properties in the ground state. tandfonline.com Time-dependent DFT (TDDFT) is another crucial approach, particularly for studying electronic transitions and excited-state dynamics. researchgate.net High-level quantum chemical methods, including coupled cluster (CC2) theory and the algebraic diagrammatic construction scheme (ADC), have been utilized to examine the deactivation pathways of photoexcited N,N-dimethylaniline derivatives, providing more accurate predictions than some DFT functionals for specific properties like fluorescence behavior. acs.orgnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps for this compound

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. tci-thaijo.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability. thaiscience.info

For a related compound, 4-fluoro-N,N-dimethylaniline, the calculated HOMO-LUMO energy gap is 4.9546 eV. tci-thaijo.org A smaller energy gap generally implies higher reactivity. The 3D maps of the HOMO and LUMO provide a visual representation of the regions where electrophilic and nucleophilic attacks are most likely to occur. tci-thaijo.org

This data is for the related compound 4-fluoro-N,N-dimethylaniline and was calculated using DFT/B3LYP/6-311G(d,p). tci-thaijo.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction in this compound

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. tci-thaijo.orgresearchgate.net The MEP surface illustrates the charge distribution within the molecule, where different colors represent varying electrostatic potentials. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For aniline derivatives, the MEP map helps in understanding how different geometries might interact. tci-thaijo.org The total electron density and the MEP surface are often calculated using methods like B3LYP with a suitable basis set. tci-thaijo.org The electrostatic potential serves as a reliable guide for the initial stages of a chemical reaction when the interacting species are still relatively far apart. tci-thaijo.org

Fukui Functions and Local Reactivity Descriptors for this compound

Spectroscopic Property Prediction and Validation for this compound

Computational methods are also extensively used to predict spectroscopic properties, which can then be validated against experimental data. This synergy between theory and experiment is crucial for confirming molecular structures and understanding vibrational behavior.

Vibrational Frequency Calculations for this compound

Theoretical vibrational frequency calculations are performed to obtain the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out using DFT methods, which have been shown to provide results that are in good agreement with experimental data for similar compounds. tci-thaijo.org The calculated vibrational frequencies can be used to assign the various vibrational modes of the molecule, aiding in the interpretation of experimental spectra. dntb.gov.ua While specific vibrational frequency data for this compound is not detailed in the provided search results, the general approach involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the nuclear coordinates. dntb.gov.ua

NMR Chemical Shift Predictions (e.g., GIAO method) for this compound

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry, aiding in structure elucidation and the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors and, subsequently, chemical shifts. rsc.org

For fluoroaniline (B8554772) derivatives, Density Functional Theory (DFT) calculations at the B3LYP level of theory, combined with the GIAO method, have been shown to reproduce experimental ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts with a high degree of accuracy. rsc.orgresearchgate.net The choice of basis set is critical for accurate predictions, with Pople-style basis sets like 6-311++G(d,p) or 6-311+G(2d,p) often providing a good balance between accuracy and computational cost for ¹³C and ¹H chemical shifts. rsc.org For ¹⁹F NMR, diffuse functions in the basis set are particularly important for achieving results that correlate well with experimental data. researchgate.net

In a study on various N- and/or 2-substituted 4-fluoroanilines, the comparison between GIAO-DFT calculated and experimental chemical shifts was instrumental in identifying the decomposition products of these compounds when dissolved in chloroform. researchgate.net Although specific GIAO calculations for this compound are not detailed in the provided search results, the established success of the GIAO/DFT approach for closely related fluoroanilines demonstrates its applicability and utility for predicting the NMR spectrum of the target compound. rsc.orgresearchgate.net The method's accuracy is such that it can help distinguish between isomers and confirm molecular structures. rsc.org

Table 1: Common Computational Methods for NMR Chemical Shift Prediction

Method Description Common Basis Sets
GIAO-DFT Combines Density Functional Theory with Gauge-Including Atomic Orbitals to calculate NMR shielding constants. 6-31G(d), 6-31+G(d,p), 6-311++G(2d,p)

| GIAO-MP2 | Uses Møller-Plesset perturbation theory (MP2) instead of DFT for higher accuracy, at a greater computational cost. | cc-pVDZ, cc-pVTZ |

Excited State Computations and Photophysical Modeling of this compound

The photophysical behavior of aniline derivatives, such as fluorescence and intramolecular charge transfer (ICT), is governed by the nature of their electronic excited states. Computational modeling is essential for understanding the deactivation pathways of these molecules after they absorb light. acs.orgnih.gov High-level quantum chemical methods are often required to accurately describe these processes. acs.orgresearchgate.net

For the closely related compound 4-fluoro-N,N-dimethylaniline (FDMA), extensive computational studies have been performed to resolve conflicting experimental reports on its fluorescence behavior. acs.orgnih.govacs.org These studies employ a range of methods to investigate the excited-state dynamics, providing a framework for understanding the photophysics of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for this compound

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excitation energies and properties of molecules. acs.org However, its accuracy can be highly dependent on the choice of the exchange-correlation functional, especially for systems capable of intramolecular charge transfer (ICT). acs.orgacs.org

In the case of 4-fluoro-N,N-dimethylaniline, initial TD-DFT calculations using the popular B3LYP functional erroneously predicted the existence of a planar twisted intramolecular charge transfer (TICT) state at the S₁ potential energy surface minimum. acs.orgnih.gov This computational result supported an experimental report of dual fluorescence. acs.org However, further high-level computations and experiments showed that this was incorrect. acs.orgacs.org It was discovered that the erroneous prediction by TD-DFT/B3LYP could be corrected by increasing the amount of non-local Hartree-Fock exchange in the functional. acs.orgnih.gov This highlights a known limitation of many common functionals in describing charge-transfer states, often requiring careful validation against more robust methods. acs.org

Coupled Cluster (CC2) and Algebraic Diagrammatic Construction (ADC) Methods for Excited States

To overcome the limitations of TD-DFT, more accurate and computationally intensive methods like the second-order approximate Coupled Cluster (CC2) and the second- and third-order Algebraic Diagrammatic Construction (ADC(2) and ADC(3)) schemes are employed. acs.orgresearchgate.netuni-heidelberg.de These methods provide a more reliable description of the excited state potential energy surfaces.

For 4-fluoro-N,N-dimethylaniline, calculations using CC2 and ADC(2) revealed that, contrary to the TD-DFT/B3LYP results, the S₁ state minimum is nearly planar and does not have a twisted, charge-transfer character. acs.orgnih.gov The studies concluded that after photoexcitation to the bright S₂ (ππ) state, the molecule relaxes to this planar S₁ minimum, from which regular fluorescence occurs. acs.orgnih.gov These higher-level methods demonstrated the absence of an ICT state, which was in agreement with new experimental data showing only a single fluorescence band. acs.orgacs.org The ADC(2) method, in particular, has been used to assess the role of different types of excited states, including πσ states, in the photophysics of related molecules. acs.org

Table 2: Comparison of Computed Excited State Properties for 4-fluoro-N,N-dimethylaniline

Method Predicted S₁ State Geometry Prediction of ICT Key Finding
TD-DFT (B3LYP) Planar Twisted Yes Erroneously predicts a TICT state minimum. acs.orgacs.org
TD-DFT (BHLYP) Nearly Planar No Corrects the B3LYP error by increasing HF exchange. acs.org
CC2 Nearly Planar No Confirms the absence of a TICT state. acs.orgnih.gov

| ADC(2) / ADC(3) | Nearly Planar | No | Provides a high-level benchmark confirming no ICT. acs.orgresearchgate.net |

Solvation Effects in Computational Studies of this compound

The surrounding solvent can significantly influence the photophysical properties of a molecule, particularly the energies of polar or charge-transfer states. Computational studies often incorporate solvation effects to provide a more realistic model of the system's behavior in solution. acs.orgbohrium.com

A common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). rsc.orgacs.org In this model, the solvent is treated as a continuous dielectric medium rather than as individual molecules, which offers a computationally efficient way to account for bulk solvent effects. bohrium.com For studies on 4-fluoro-N,N-dimethylaniline, continuum solvation models were used in conjunction with TD-DFT, CC2, and ADC(2) calculations to simulate the influence of the solvent on the deactivation pathways. acs.orgnih.gov These models are crucial for correctly predicting how solvent polarity might stabilize or destabilize different excited states, which is a key factor in determining whether phenomena like ICT will occur. acs.orgacs.org

Medicinal Chemistry and Biological Applications of 4 Fluoro 3,5 Dimethylaniline Scaffolds

Role of 4-Fluoro-3,5-dimethylaniline as a Synthetic Intermediate in Pharmaceutical Development

This compound, also known as 4-fluoro-3,5-xylidine, serves as a crucial building block in organic synthesis. bldpharm.comcymitquimica.com Its unique structure, featuring a fluorine atom and two methyl groups on the aniline (B41778) ring, makes it a valuable intermediate for creating more complex molecules, including those with potential pharmaceutical applications. The presence of the fluorine atom can significantly influence the electronic properties of the molecule, which can be advantageous in the design of new drugs. bldpharm.com This compound is categorized under fluorinated building blocks and benzene (B151609) compounds in chemical supplier databases, highlighting its role as a foundational material for further chemical synthesis. bldpharm.com

Synthesis of Analgesic and Anti-inflammatory Agents from this compound Derivatives

While direct synthesis of analgesics from this compound is not extensively documented in publicly available research, the structural motifs present in this compound are found in various known anti-inflammatory and analgesic agents. For instance, mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is chemically known as 2-[(2,3-dimethylphenyl)amino]benzoic acid, highlighting the relevance of the dimethylaniline substructure. tsijournals.com Researchers have synthesized amide prodrugs of mefenamic acid to enhance its therapeutic profile. tsijournals.com

Furthermore, studies have shown that derivatives of pyrazole (B372694) and pyridazinone containing dimethylphenyl moieties possess significant analgesic and anti-inflammatory properties. In one study, a series of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities. nih.gov Several of these compounds exhibited potency comparable to standard drugs like aspirin (B1665792) and indomethacin. nih.gov Similarly, various 1,2,4-oxadiazole (B8745197) derivatives have been synthesized and shown to possess notable analgesic and anti-inflammatory effects. nih.gov Given these precedents, this compound represents a viable starting material for the synthesis of novel analgesic and anti-inflammatory drug candidates. The general synthetic approach often involves the reaction of an aniline derivative with other cyclic compounds or the construction of heterocyclic rings starting from the aniline core. globalscientificjournal.comresearchgate.net

Biological Activity Studies of this compound Derivatives

Antimicrobial and Antifungal Evaluations of Scaffolds Derived from this compound

Derivatives of fluorinated anilines have been a subject of interest for their potential antimicrobial and antifungal properties. Research has demonstrated that incorporating a 3,5-dimethylaniline (B87155) moiety into larger heterocyclic structures, such as benzothiazoles and azetidinones, can yield compounds with significant biological activity.

In one study, 3,5-dimethylaniline was used as a starting material to synthesize a series of N-(5,7-dimethylbenzo[d]thiazol-2-yl) derivatives, which were then evaluated for their antimicrobial activity. cbijournal.comresearchgate.net The synthesis involved the initial reaction of 3,5-dimethylaniline with ammonium (B1175870) thiocyanate (B1210189) to form 5,7-dimethylphenylthiourea, which was then cyclized to create the benzothiazole (B30560) core. cbijournal.comresearchgate.net The resulting compounds were tested against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method. researchgate.net

The results indicated that several of the synthesized compounds exhibited good to moderate inhibition against the tested strains. cbijournal.com Specifically, compounds with certain substitutions on the benzothiazole ring showed promising activity against both Gram-positive and Gram-negative bacteria. cbijournal.com

Table 1: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound Test Organism MIC (µg/mL)
7c Bacillus cereus 50
Staphylococcus aureus 50
Escherichia coli 100
Pseudomonas aeruginosa 100
7d Bacillus cereus 50
Staphylococcus aureus 50
Escherichia coli 100
Pseudomonas aeruginosa 100
7g Bacillus cereus 50
Staphylococcus aureus 50
Escherichia coli 100
Pseudomonas aeruginosa 100
7h Bacillus cereus 50
Staphylococcus aureus 50
Escherichia coli 100
Pseudomonas aeruginosa 100
7j Bacillus cereus 50
Staphylococcus aureus 50
Escherichia coli 100
Pseudomonas aeruginosa 100

Data sourced from Chemistry & Biology Interface, 2016, 6, 2, 99-108. cbijournal.com

Anticancer Activity Profiling of Fluorinated Aniline Derivatives Related to this compound

Fluorinated aniline derivatives have emerged as a promising class of compounds in the development of anticancer agents. The introduction of fluorine into a molecule can enhance its metabolic stability and binding affinity to target proteins. tandfonline.com

A study focused on novel fluorinated thiazolidin-4-one derivatives synthesized from various fluorinated anilines revealed significant anticancer potential. publish.csiro.au The in vitro anticancer activity of these compounds was tested against human liver (HepG2) and colon (HCT116) cancer cell lines. Notably, the derivatives with fluorine atoms at the meta-positions of the aromatic ring demonstrated promising anticancer activity. publish.csiro.au

Another line of research involved the synthesis of fluoro-substituted anilino derivatives of naturally occurring quinones, such as embelin (B1684587) and plumbagin. tandfonline.com These compounds were evaluated for their activity against melanoma cell lines. The study found that the incorporation of a fluoroaniline (B8554772) moiety could enhance the cytotoxic activity of the parent quinone. tandfonline.com For example, an embelin derivative, EOCF, showed a half-maximal inhibitory concentration (LC50) value of 32.30 µg/mL against A375 melanoma cell lines. tandfonline.com

Furthermore, fluorinated thiourea (B124793) derivatives carrying sulfonamide moieties have also been investigated for their anticancer properties. nih.gov A fluorinated pyridine (B92270) derivative, in particular, was found to be the most active against the HepG2 cell line, with an IC50 value of 4.8 µg/mL. nih.gov

Table 2: Anticancer Activity of Selected Fluorinated Derivatives

Compound Type Cell Line Activity Metric Result
Fluorinated Thiazolidin-4-ones HepG2, HCT116 EC50 Promising potential for m-fluoro derivatives
Fluoro-anilino Quinone (EOCF) A375 (Melanoma) LC50 32.30 µg/mL
Fluorinated Pyridine Derivative (4a) HepG2 IC50 4.8 µg/mL

Data compiled from various sources. tandfonline.compublish.csiro.aunih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives of this compound

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For derivatives of fluorinated anilines, several SAR studies have provided insights into the key structural features required for their bioactivity.

In the context of anticancer activity, the position of the fluorine atom on the aniline ring has been shown to be crucial. A study on fluorinated thiazolidin-4-one derivatives indicated that compounds with fluorine at the meta-positions of the aromatic ring had more promising anticancer potential compared to those with ortho- or para-substitutions. publish.csiro.au This suggests that the electronic and steric effects imparted by the meta-fluorine atoms are favorable for interaction with the biological target.

For antimicrobial agents derived from 3,5-dimethylaniline, SAR can be inferred from the activity of different substituted benzothiazoles. cbijournal.com The nature and position of substituents on the heterocyclic ring system attached to the aniline core significantly influence the antimicrobial potency.

In a different therapeutic area, SAR studies on pyrimidine (B1678525) derivatives designed as ligands for the galanin receptor 2 (GalR2) also provide relevant information. nih.gov These studies, which included derivatives with fluorinated aniline moieties, found that specific substitutions at different positions of the pyrimidine core were critical for binding affinity and selectivity. For instance, maintaining a p-OCH3-aniline at the 2-position and a piperidine (B6355638) at the 4-position was found to be necessary for selective binding to GalR2. nih.gov

Investigation of Molecular Mechanisms of Action for Bioactive Derivatives of this compound

Understanding the molecular mechanism of action is a critical step in the development of new therapeutic agents. While specific studies on the molecular mechanisms of this compound derivatives are limited, research on structurally related compounds offers potential insights.

One plausible mechanism, particularly for anticancer activity, is the induction of oxidative stress. Studies on 3,5-dimethylaminophenol, a metabolite of 3,5-dimethylaniline, have shown that it can generate reactive oxygen species (ROS) through a redox cycle with 3,5-dimethylquinoneimine. nih.gov This production of ROS can lead to cellular damage and apoptosis, which is a key mechanism for killing cancer cells. The study confirmed that ROS production occurs in the nuclear compartment and can induce apoptosis via caspase-3 activation. nih.gov

Another potential mechanism of action for derivatives of fluorinated anilines is the inhibition of specific enzymes. For example, molecular docking studies on fluorinated thiourea derivatives with anticancer and antimicrobial activity suggested that they could act as inhibitors of mitogen-activated protein kinase-2 (MK-2). nih.gov MK-2 is involved in inflammatory responses and cell proliferation, making it a relevant target for both anti-inflammatory and anticancer drugs.

The introduction of a fluorine atom can also enhance the binding affinity of a molecule to its target protein through various non-covalent interactions, which could be a general mechanism contributing to the enhanced biological activity of fluorinated aniline derivatives.

Application of this compound in Agrochemical Research (Herbicides, Insecticides)

Herbicidal Research

In the field of herbicide development, aniline derivatives are crucial intermediates for several classes of compounds, including ureas, sulfonylureas, and picolinic acid derivatives. The presence of a fluorine atom, such as in the 4-position of the aniline ring, can significantly influence the binding affinity of the final molecule to its target protein in weeds, potentially leading to higher potency and selectivity.

Research into novel picolinic acid herbicides, which act as synthetic auxins, has demonstrated the utility of fluorinated aniline-like structures. For instance, studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have yielded promising results. Although not direct derivatives of this compound, the core concept of utilizing a fluorinated aminophenyl moiety is central to their design. In one such study, several synthesized compounds exhibited significant herbicidal activity against a range of broadleaf weeds.

For example, certain compounds showed potent inhibition of root growth in Arabidopsis thaliana and broadleaf weeds like Brassica napus and Amaranthus retroflexus. researchgate.net One compound, S202, at a concentration of 0.5 µmol/L, resulted in a 78.4% inhibition of A. thaliana root growth. researchgate.net Furthermore, post-emergence applications revealed that several compounds provided excellent control of broadleaf weeds, with some achieving 100% inhibition of Amaranthus retroflexus L (AL). researchgate.net

The following table summarizes the herbicidal activity of selected novel picolinic acid compounds containing a fluorinated aminophenyl-like core structure.

Table 1: Herbicidal Activity of Novel Picolinic Acid Derivatives

Compound Test Species Concentration Observed Inhibition (%)
S202 Arabidopsis thaliana (Root Growth) 0.5 µmol/L 78.4
Multiple Compounds Brassica napus (Root Growth) 250 µM >80

| 10 Compounds | Amaranthus retroflexus L (Post-emergence) | Not Specified | 100 |

These findings underscore the potential of fluorinated aniline scaffolds in the design of new synthetic auxin herbicides. The specific substitution pattern of this compound could offer advantages in terms of target site interaction and metabolic stability, making it a prime candidate for further derivatization and screening in herbicide discovery programs.

Insecticidal Research

In the realm of insecticide development, the anilide and diamide (B1670390) classes of chemistry have produced numerous commercially successful products. The this compound scaffold can serve as a key building block for novel insecticidal molecules. The fluorine and methyl substituents can play a critical role in defining the molecule's shape, lipophilicity, and electronic profile, all of which are crucial for effective interaction with insect-specific target sites, such as the ryanodine (B192298) receptor or nicotinic acetylcholine (B1216132) receptors.

Research has shown that derivatives of fluorinated anilines can be used to synthesize potent insecticides. For example, novel meta-diamide compounds have been synthesized and evaluated for their insecticidal activity against pests like Plutella xylostella (diamondback moth) and Spodoptera frugiperda (fall armyworm). scielo.br One such compound, 12q , demonstrated a mortality rate of 97.67% against Plutella xylostella at a concentration of 1 mg L⁻¹. scielo.br

Another area of research involves the development of novel butenolide insecticides, which are analogs of the commercial insecticide flupyradifurone. Studies on 4-(N,N-diarylmethylamines)furan-2(5H)-one derivatives have shown promising results. nih.gov Compound 4cc from this class exhibited an LC₅₀ value of 1.72 µg mL⁻¹ against Aphis craccivora (cowpea aphid), which was superior to the commercial standard pymetrozine. nih.gov

The data below illustrates the insecticidal potential of compounds derived from aniline-related structures.

Table 2: Insecticidal Activity of Novel Compounds

Compound Target Pest Activity
12q Plutella xylostella 97.67% mortality at 1 mg L⁻¹

| 4cc | Aphis craccivora | LC₅₀ = 1.72 µg mL⁻¹ |

These examples, while not direct applications of this compound, highlight the strategic importance of the fluorinated aniline core in modern insecticide design. The specific arrangement of substituents in this compound makes it an attractive starting material for the synthesis of new insecticidal candidates with potentially improved properties. Further exploration and derivatization of this scaffold could lead to the discovery of next-generation insecticides with enhanced efficacy and favorable environmental profiles.

Materials Science and Industrial Relevance of 4 Fluoro 3,5 Dimethylaniline in Research

Research on its Role in Dye and Pigment Manufacturing, Enhancing Colorfastness and Vibrancy

While specific research detailing the large-scale industrial use of 4-Fluoro-3,5-dimethylaniline in dye manufacturing is not extensively published, its chemical structure makes it a strong candidate for creating novel dyes, particularly azo dyes. Azo dyes, which constitute a significant portion of all industrial dyes, are synthesized via a two-step process: diazotization and coupling. nih.gov

The synthesis process begins with the diazotization of a primary aromatic amine, such as this compound, to form a diazonium salt. nih.govunb.ca This reactive intermediate is then coupled with an electron-rich compound (a coupling component) to form the final azo dye. unb.carsc.org The structural characteristics of the initial amine are crucial in determining the final properties of the dye.

The incorporation of a fluorine atom into the dye molecule, as provided by this compound, is of particular interest. The high electronegativity of fluorine can influence the electronic distribution within the chromophore (the color-producing part of the molecule), potentially leading to shifts in the absorption spectrum and resulting in unique, vibrant shades. Furthermore, the strength of the carbon-fluorine bond can enhance the chemical and thermal stability of the dye, which may improve its colorfastness to light, washing, and chemical exposure. chemicalbook.com The methyl groups on the ring can also modify the dye's properties, such as its solubility in different media and its affinity for specific fibers.

Integration into Specialty Polymer Chemistry for Enhanced Thermal Stability and Chemical Resistance

In the field of materials science, this compound is recognized as a valuable building block for specialty polymers. bldpharm.com Its primary application in this area is as a monomer or co-monomer in the synthesis of high-performance polymers like polyamides and polyimides. These polymers are sought after in industries such as aerospace and electronics for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.comresearchgate.net

The general synthesis of polyimides, for example, involves the reaction of a diamine with a dianhydride. mdpi.comnih.gov The properties of the resulting polyimide are directly influenced by the chemical structure of the diamine monomer. Research on fluorinated polyimides has shown that the inclusion of fluorine atoms can lead to several desirable enhancements:

Chemical Resistance : Fluorination often results in polymers with lower surface energy and reduced susceptibility to attack by corrosive chemicals and solvents. alfagomma.comipexna.com

Improved Processability : The introduction of fluorine can disrupt polymer chain packing, which may increase the solubility of the polymer in organic solvents, making it easier to process into films and coatings. researchgate.netacs.org

The structure of this compound, with its reactive amine group, makes it suitable for integration into polymer chains. The presence of both the fluorine atom and the methyl groups offers a unique combination of properties that could lead to polymers with a favorable balance of high thermal resistance and good solubility for processing. acs.org

Exploration of this compound as an Intermediate for Advanced Functional Materials

Beyond dyes and polymers, this compound serves as a key intermediate in the synthesis of a wide range of advanced functional materials. lookchem.comfishersci.se These are materials designed with specific, often electronic or optical, properties for high-tech applications. The unique electronic nature of this compound, which arises from the interplay between the electron-withdrawing fluorine atom and the electron-donating amine and methyl groups, makes it a versatile precursor. tci-thaijo.orgtci-thaijo.org

Its role as a building block for novel fluoroaromatics is particularly significant. lookchem.comchemicalbook.com Fluorinated aromatic compounds are foundational to many advanced materials, including:

Organic Electronics : Materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) often rely on molecules with precisely tuned electronic energy levels. The substitution pattern on an aromatic ring, such as that in this compound, allows chemists to control these levels. rsc.orgbohrium.com

Liquid Crystals : Fluorinated compounds are widely used in liquid crystal displays (LCDs) due to their chemical stability and ability to influence the dielectric anisotropy and other critical properties of the liquid crystal mixture.

Agrochemicals and Pharmaceuticals : While outside the direct scope of materials science, the compound's structure is also relevant for creating complex molecules in these fields, where fluorination is known to enhance biological activity.

The ability to use this compound in multi-step syntheses allows for the construction of complex molecular architectures, making it a fundamental component in the development of next-generation functional materials. chemicalbook.com

Methodological Considerations in Research on 4 Fluoro 3,5 Dimethylaniline

Chromatographic Techniques for Separation and Purification in Research (e.g., HPLC, GC)

Chromatography is a cornerstone of synthetic and analytical chemistry, providing powerful means to separate and purify compounds like 4-fluoro-3,5-dimethylaniline from complex mixtures. The choice of technique is dictated by the scale of the separation, the volatility and polarity of the compound, and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique frequently used for both the analysis and purification of this compound. In synthetic procedures, HPLC can be used to monitor the progress of a reaction, identifying the formation of the desired product and the presence of any side products, such as regio-isomers or di-substituted derivatives. google.com For purification, preparative HPLC can be employed to isolate the compound in high purity. In specific applications, such as the separation of stereoisomers of its derivatives, chromatographic techniques using chiral stationary phases are essential. google.com The separation of diastereomeric forms can also be achieved through conventional chromatographic methods. google.comgoogleapis.com

Gas Chromatography (GC) is another principal technique, particularly suitable for volatile and thermally stable compounds like this compound. GC is primarily used for purity assessment and to analyze the composition of reaction mixtures. lookchem.com Its high resolution allows for the separation of closely related compounds, ensuring a precise determination of sample purity.

For larger-scale purification in a laboratory setting, column chromatography using a stationary phase like silica (B1680970) gel is a common and effective method. google.com This technique is often used to remove impurities after a chemical reaction before further analysis or use. googleapis.com

TechniqueApplicationStationary Phase ExamplePurpose
High-Performance Liquid Chromatography (HPLC)Analysis & PurificationC18Purity assessment, reaction monitoring, separation of isomers
Gas Chromatography (GC)AnalysisPhenyl-methyl polysiloxanePurity determination, analysis of volatile impurities
Column ChromatographyPurificationSilica GelBulk separation of product from reaction byproducts
Chiral ChromatographySeparationChiral Stationary Phase (CSP)Resolution of enantiomers of derivatives

Quality Control and Purity Assessment Methodologies for Research Samples of this compound

Ensuring the quality and purity of this compound samples is critical for the reliability and reproducibility of research findings. A multi-technique approach is typically adopted for comprehensive quality control. Commercial suppliers often provide materials with a purity of 97% or higher, which is confirmed through a suite of analytical methods. lookchem.com

The primary methods for assessing purity are chromatographic, as detailed in the previous section. Both HPLC and GC provide quantitative data on the percentage of the main component versus impurities. lookchem.com Beyond chromatography, spectroscopic techniques are indispensable for structural confirmation and quality assessment.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is used to confirm the molecular structure of this compound and to detect any structurally similar impurities. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), confirms the molecular weight of the compound and helps in the identification of byproducts. lookchem.com Infrared (IR) spectroscopy can be used to verify the presence of key functional groups. For ensuring the elemental composition, elemental analysis is performed. lookchem.com In some cases, crystallographical methods may also be employed for definitive structural elucidation. lookchem.com

Analytical MethodPurposeTypical Information Obtained
High-Performance Liquid Chromatography (HPLC)Purity AssessmentRetention Time (Rt), Peak Area %
Gas Chromatography (GC)Purity AssessmentRetention Time (Rt), Peak Area %
Nuclear Magnetic Resonance (NMR)Structural ConfirmationChemical shifts, coupling constants, integration
Mass Spectrometry (MS) / LC-MSMolecular Weight & Impurity IDMass-to-charge ratio (m/z) of the molecular ion and fragments
Infrared (IR) SpectroscopyFunctional Group AnalysisCharacteristic absorption bands for N-H, C-F, aromatic C-H bonds
Elemental AnalysisElemental CompositionPercentage of Carbon, Hydrogen, Nitrogen, and Fluorine

In a patent describing a derivative of this compound, an HPLC retention time (Rt) of 1.01 minutes was reported under specific analytical conditions. google.com Another source notes an HPLC retention time of 1.22 minutes for a related compound analysis. These values are specific to the methods used but illustrate the application of HPLC in characterizing these types of molecules.

Concluding Remarks and Future Perspectives in the Study of 4 Fluoro 3,5 Dimethylaniline

Synthesis and Design of Novel 4-Fluoro-3,5-dimethylaniline Derivatives

The core structure of this compound serves as a valuable starting point for the synthesis of a diverse array of novel derivatives with tailored properties. The synthetic utility of this compound lies in the reactivity of the amino group and the potential for electrophilic substitution on the aromatic ring, guided by the existing substituents.

Future synthetic strategies are likely to focus on several key areas:

Derivatization of the Amino Group: The primary amine functionality is a key handle for a wide range of chemical transformations. Acylation, alkylation, and arylation reactions can be employed to introduce various functional groups, leading to the formation of amides, secondary and tertiary amines, and more complex nitrogen-containing heterocycles. For instance, reaction with acyl chlorides or anhydrides can yield a series of N-acyl derivatives. The design of these derivatives is often guided by the desired application; for example, incorporating long alkyl chains could enhance solubility in nonpolar media, while introducing specific pharmacophores could be a strategy for developing new biologically active compounds. A general approach to amide synthesis involves reacting 3,5-dimethylaniline (B87155) with an acid in the presence of a coupling agent or by converting the acid to a more reactive species. globalscientificjournal.com

Schiff Base Formation: The condensation of this compound with various aldehydes and ketones provides a straightforward route to novel Schiff base derivatives. These imine-containing compounds are known for their wide range of biological activities and their role as ligands in coordination chemistry. The electronic properties of the aromatic aldehyde or ketone used in the condensation can be systematically varied to fine-tune the electronic structure and steric profile of the resulting Schiff base. Research on Schiff bases derived from substituted anilines has shown their potential in various applications, including as antifungal and antibacterial agents. researchgate.net

Synthesis of Heterocyclic Systems: this compound is a key precursor for the construction of various heterocyclic systems. For example, it can be used in reactions to form pyrimidine (B1678525) derivatives, which are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties. researchgate.net The synthesis of such derivatives often involves a multi-step process starting with the reaction of the aniline (B41778) with a suitable diketone or a related precursor to form the core heterocyclic ring. researchgate.net Similarly, it can be a building block for isatin (B1672199) derivatives, which are important intermediates in the synthesis of pharmaceuticals. google.com

The design of these new derivatives is increasingly driven by a rational, target-oriented approach. In medicinal chemistry, for example, the fluorine atom is often incorporated to improve metabolic stability, binding affinity, and bioavailability. The methyl groups can provide steric hindrance that influences the conformation of the molecule and its interaction with biological targets. The strategic combination of these features in novel derivatives is a promising avenue for the discovery of new therapeutic agents and functional materials.

Advanced Computational Prediction of Reactivity and Biological Activity for this compound

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, reactivity, and properties. For this compound and its derivatives, advanced computational methods, particularly Density Functional Theory (DFT), are poised to play a crucial role in predicting their behavior and guiding experimental work.

Predicting Reactivity: DFT calculations can provide a detailed picture of the electronic structure of this compound. tci-thaijo.orgtci-thaijo.org Key parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be calculated. tci-thaijo.orgtandfonline.com These descriptors are instrumental in predicting the regioselectivity of electrophilic aromatic substitution reactions. The MEP map, for instance, can highlight the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack, thereby guiding the design of synthetic routes to specific isomers. tci-thaijo.org Furthermore, computational models can be used to calculate activation energies for various reactions, providing a quantitative prediction of reaction rates and feasibility. lu.se

Predicting Biological Activity: In the realm of drug discovery and development, computational methods are used to predict the potential biological activity of new compounds. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of a series of this compound derivatives with their observed biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. These simulations provide a 3D representation of the ligand-protein complex, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for understanding the mechanism of action and for designing derivatives with improved potency and selectivity.

The synergy between computational prediction and experimental validation is a powerful paradigm in chemical research. By leveraging advanced computational tools, researchers can explore a vast chemical space of potential this compound derivatives in silico, thereby accelerating the discovery and development of new molecules with desired properties.

Computed Properties of this compound

PropertyValue
Molecular Weight139.17 g/mol nih.gov
Molecular FormulaC8H10FN nih.gov
XLogP3-AA2.1 nih.gov
Hydrogen Bond Donor Count1 guidechem.com
Hydrogen Bond Acceptor Count2 guidechem.com
Rotatable Bond Count0 guidechem.com
Exact Mass139.079727485 Da nih.gov
Topological Polar Surface Area26 Ų nih.gov
Heavy Atom Count10 guidechem.com
Complexity104 nih.gov

Expansion of this compound Research into Niche Applications and Emerging Technologies

While this compound has established its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals, future research is expected to unlock its potential in a range of niche applications and emerging technologies. fishersci.se The unique combination of a fluorinated aromatic ring and an aniline functionality makes it an attractive candidate for the development of advanced materials with specific properties.

Materials for Organic Electronics: Fluorinated aromatic compounds are of significant interest in the field of organic electronics. The introduction of fluorine atoms can modulate the electronic properties of organic semiconductors, influencing their charge transport characteristics and stability. This compound and its derivatives could be explored as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. The electron-withdrawing nature of the fluorine atom can lower the HOMO and LUMO energy levels, which can be advantageous for tuning the electronic properties of these materials.

Specialized Polymers and Coatings: The incorporation of this compound into polymer structures can lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. chemimpex.com For example, it could be used as a monomer or a curing agent in the synthesis of high-performance polyimides, polyamides, or epoxy resins. Such polymers could find applications in the aerospace and automotive industries, where materials with high durability and resistance to harsh environments are required. chemimpex.com Furthermore, derivatives of this compound could be used to create specialized coatings with properties such as hydrophobicity or oleophobicity.

Advanced Agrochemicals: In the agrochemical sector, there is a continuous need for new active ingredients with improved efficacy, selectivity, and environmental profiles. The fluorinated aniline scaffold is present in many successful herbicides and fungicides. Future research could focus on using this compound as a lead structure for the discovery of new agrochemicals with novel modes of action. The specific substitution pattern may offer advantages in terms of target interaction and metabolic stability.

Probes for Chemical Biology: Fluorescently labeled molecules are powerful tools for studying biological processes. Derivatives of this compound could be designed as fluorescent probes for imaging and sensing applications in chemical biology. The aniline moiety can be part of a larger chromophore system, and the fluorine atom can be used to fine-tune the photophysical properties of the probe.

Q & A

Q. What are the optimized synthetic routes for 4-fluoro-3,5-dimethylaniline, and how do reaction conditions influence yield?

The synthesis of this compound and its derivatives often involves nucleophilic substitution or coupling reactions. For example, its hydrochloride salt (Compound 2b) is synthesized by reacting this compound (Compound 2a) with concentrated hydrochloric acid and water under stirring at room temperature, achieving a 97% yield . In peptide coupling, HATU and DIPEA in DMF facilitate reactions with carboxylic acids, followed by purification via silica gel chromatography . Key factors include solvent choice (e.g., DMF for polar intermediates), temperature control, and catalyst selection.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Structural elucidation relies on 1H NMR and 13C NMR spectroscopy. For related compounds (e.g., N-cyclopropyl-3,5-dimethylaniline), 1H NMR in chloroform-d reveals aromatic proton signals (δ 6.43 ppm) and methyl group resonances (δ 2.27 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography further confirm molecular geometry. Computational tools like InChI keys (e.g., HMWHVIXDKZHDEO-UHFFFAOYSA-N for N-tert-butyl derivatives) aid in database matching .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental design?

The compound (CAS 1840-27-3) has a molecular weight of 139.17 g/mol and requires storage in dark, dry conditions at room temperature . While boiling point data are unavailable, its reactivity in acidic environments (e.g., HCl salt formation ) and solubility in polar aprotic solvents (e.g., DMF, dichloromethane) guide reaction setups. The GHS hazard profile (H302+H312, H315) necessitates handling under fume hoods with PPE .

Q. How does this compound participate in common organic reactions?

The amino and fluorine groups enable diverse reactivity:

  • Nucleophilic substitution : Reacts with acyl chlorides or activated carboxylic acids (e.g., HATU-mediated amidation ).
  • Salt formation : Protonation with HCl yields stable hydrochloride salts for downstream use .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., with tris(dibenzylideneacetone)dipalladium) for C–N bond formation .

Advanced Research Questions

Q. What catalytic systems enhance the efficiency of this compound in cross-coupling reactions?

Pd-based catalysts (e.g., Pd(dba)₂) with ligands like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) improve coupling yields in DMA at 100°C. Cs₂CO₃ as a base facilitates deprotonation, achieving 24% yield in aryl amination . Microwave-assisted or flow chemistry methods could further optimize these systems.

Q. How do substituent positions (fluoro and methyl groups) influence biological activity or binding interactions?

The 3,5-dimethyl and 4-fluoro arrangement creates steric hindrance and electronic effects that modulate interactions with biological targets. Halogenated anilines often exhibit enhanced metabolic stability and receptor affinity due to fluorine’s electronegativity and lipophilicity . Comparative studies with non-fluorinated analogs (e.g., 3,5-dimethylaniline) can quantify these effects .

Q. What strategies address regioselectivity challenges in electrophilic substitution reactions of this compound?

The steric bulk of methyl groups directs electrophiles to the para position relative to the amino group. For example, iodination of 3,5-dimethylaniline in acetic acid selectively yields 2,4-diiodo derivatives . Computational modeling (DFT) predicts charge distribution and guides solvent/catalyst selection to control regioselectivity.

Q. What reaction mechanisms explain the compound’s behavior under oxidative or reductive conditions?

Under oxidation (e.g., KMnO₄), the amino group may form nitro or quinone intermediates, while reductive conditions (e.g., H₂/Pd-C) could dehalogenate the fluorine substituent . Mechanistic studies using isotopic labeling (e.g., ¹⁸O in H₂O) or in-situ FTIR track intermediate formation.

Q. How does pH or temperature affect the stability of this compound in aqueous solutions?

Acidic conditions (e.g., HCl) stabilize the compound as a hydrochloride salt, while alkaline media may deprotonate the amine, increasing reactivity . Thermal gravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH) quantify degradation pathways.

Q. What advanced analytical methods resolve impurities or byproducts in synthesized batches?

HPLC-MS with reverse-phase columns (C18) separates impurities, while GC-MS identifies volatile byproducts. For example, silica gel chromatography with heptane/EtOAc gradients purifies amidation products . Quality control protocols should include ICP-MS for residual metal catalysts (e.g., Pd).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.